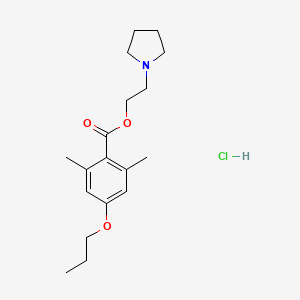
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoate ester, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride typically involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with 2-pyrrolidin-1-ylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzoates.
Scientific Research Applications
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-methoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-ethoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-butoxybenzoate
Uniqueness
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5411-27-8 |
|---|---|
Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-10-21-16-12-14(2)17(15(3)13-16)18(20)22-11-9-19-7-5-6-8-19;/h12-13H,4-11H2,1-3H3;1H |
InChI Key |
VFBOHNBICAUCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)OCCN2CCCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


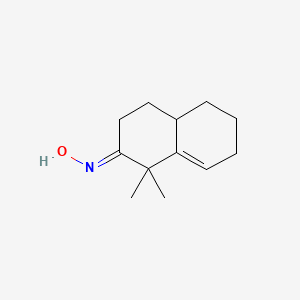
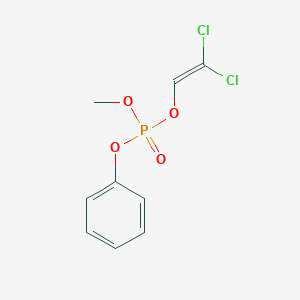

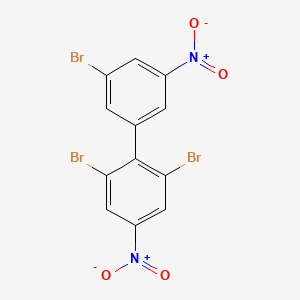
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
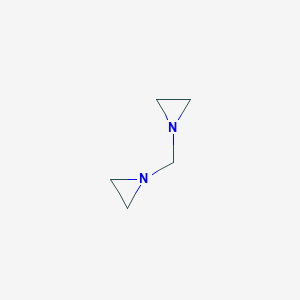
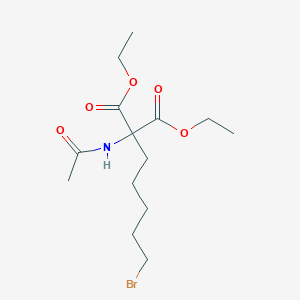
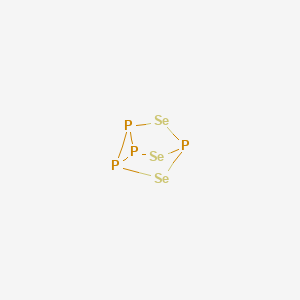
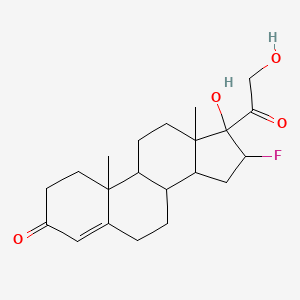
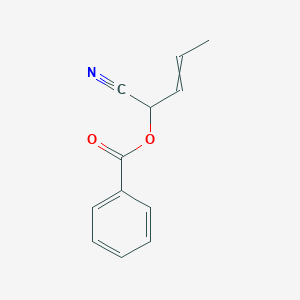

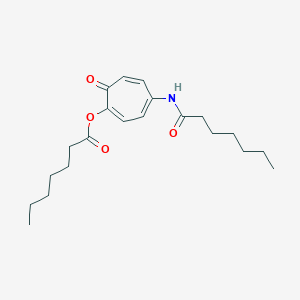
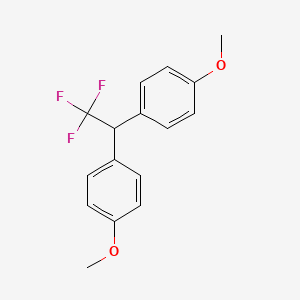
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
